(Naphthalen-1-yl)methyl cyanoacetate
Description
(Naphthalen-1-yl)methyl cyanoacetate (CAS: 143659-34-1) is a specialized ester derivative combining a naphthalene moiety with a cyanoacetate functional group. Its molecular structure features a naphthalen-1-ylmethyl ester linked to a cyanoacetate group, rendering it reactive in condensation and cycloaddition reactions. The compound’s planar naphthalene system and electron-withdrawing cyano group enhance its utility in synthesizing heterocycles and polycyclic compounds . Notably, the naphthalene backbone may facilitate π-π interactions in crystal packing, as observed in related structures like naphthalen-1-ylmethanol, which forms hydrogen-bonded chains .
Properties
CAS No. |
143659-34-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2-cyanoacetate |
InChI |
InChI=1S/C14H11NO2/c15-9-8-14(16)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8,10H2 |
InChI Key |
HOXLLUPNMGSNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)methyl cyanoacetate typically involves the reaction of naphthalen-1-ylmethanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (Naphthalen-1-yl)methyl cyanoacetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)methyl cyanoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-ylmethyl cyanoacetate derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl cyanoacetate derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
(Naphthalen-1-yl)methyl cyanoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)methyl cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Methyl Cyanoacetate
- Structure: Methyl ester of cyanoacetic acid.
- Reactivity: Widely used in Knoevenagel condensations and heterocyclic syntheses. Reacts with isatin and dimedone to form products in >90% yields without byproducts .
- Chemoselectivity : In reactions with β-ketoesters, it follows Path B (cyclization to pyridones), unlike β-diketones, which follow Path A (pyridine formation) .
Ethyl Cyanoacetate
- Structure : Ethyl ester analog.
- Reactivity: Comparable to methyl cyanoacetate but with slight steric and electronic differences. Substitution in polycyclic syntheses yields distinct products (e.g., compounds 4a–4g vs. malononitrile-derived zwitterions) with moderate-to-good yields (50–85%) .
Naphthalene-Based Esters
Ethyl 1-Naphthaleneacetate (CAS: 2122-70-5)
Methyl 1-Naphthaleneacetate (CAS: 2876-78-0)
Methyl 2-(Naphthalen-1-yl)-2-oxoacetate (CAS: 16738-12-8)
- Structure : Features an α-oxoacetate group.
- Reactivity: The electron-deficient ketone group enables diverse condensations, contrasting with the cyanoacetate’s nitrile-driven reactivity .
Research Findings on Reactivity and Selectivity
- Chemoselectivity: The electron-withdrawing cyano group in (naphthalen-1-yl)methyl cyanoacetate directs reactions toward specific pathways. For example, in the presence of β-ketoesters, it selectively forms pyridones, whereas β-diketones yield pyridines .
- Synthetic Yields: Grinding-based syntheses using methyl or ethyl cyanoacetate derivatives achieve ≥90% yields, highlighting efficiency in solvent-free conditions .
- Structural Impact : The naphthalene moiety enhances planarity and stabilizes intermediates via π-stacking, as inferred from related crystal structures .
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